3-Isopropyl-4,5-dimethylaniline
Overview
Description
3-Isopropyl-4,5-dimethylaniline is an organic compound with the molecular formula C11H17N It is a derivative of aniline, featuring an isopropyl group at the 3-position and two methyl groups at the 4- and 5-positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-4,5-dimethylaniline can be achieved through several methods. One common approach involves the nitration of 3-isopropyl-4,5-dimethylbenzene, followed by reduction of the nitro group to an amine. The nitration step typically uses a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-4,5-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can further modify the amine group or reduce any oxidized forms back to the amine.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
3-Isopropyl-4,5-dimethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 3-Isopropyl-4,5-dimethylaniline involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The specific pathways and targets depend on the context of its use, such as in pharmaceuticals or as a research tool.
Comparison with Similar Compounds
Similar Compounds
- 3-Isopropyl-4-methylaniline
- 4,5-Dimethylaniline
- 3-Isopropylaniline
Uniqueness
3-Isopropyl-4,5-dimethylaniline is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions. The presence of both isopropyl and methyl groups on the benzene ring can affect its steric and electronic properties, making it distinct from other aniline derivatives.
Properties
IUPAC Name |
3,4-dimethyl-5-propan-2-ylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-7(2)11-6-10(12)5-8(3)9(11)4/h5-7H,12H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEGSDFUJAYXTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)C(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50667460 | |
Record name | 3,4-Dimethyl-5-(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50667460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96155-99-6 | |
Record name | 3,4-Dimethyl-5-(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50667460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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